Ethoxy(fluoro)dimethylsilane
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Overview
Description
Ethoxy(fluoro)dimethylsilane is an organosilicon compound characterized by the presence of ethoxy, fluoro, and dimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(fluoro)dimethylsilane can be synthesized through several methods, including:
Direct Fluorination: This involves the reaction of dimethylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, can react with a fluorosilane precursor to form this compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-fluorine bond in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of catalysts such as platinum or rhodium complexes is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(fluoro)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen or other substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, or amines.
Major Products:
Oxidation Products: Silanols, siloxanes.
Reduction Products: Dimethylsilane derivatives.
Substitution Products: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Ethoxy(fluoro)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Utilized in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethoxy(fluoro)dimethylsilane involves its ability to form stable bonds with various substrates. The presence of the fluoro group enhances the compound’s reactivity and stability, making it a valuable intermediate in many chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Ethoxy(fluoro)dimethylsilane can be compared with other similar compounds such as:
Dimethoxydimethylsilane: Lacks the fluoro group, making it less reactive in certain applications.
Triethoxysilane: Contains three ethoxy groups, offering different reactivity and applications.
Fluorotrimethylsilane: Contains three methyl groups instead of ethoxy, providing different chemical properties.
Uniqueness: this compound’s combination of ethoxy, fluoro, and dimethylsilane groups gives it unique reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
20502-77-6 |
---|---|
Molecular Formula |
C4H11FOSi |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
ethoxy-fluoro-dimethylsilane |
InChI |
InChI=1S/C4H11FOSi/c1-4-6-7(2,3)5/h4H2,1-3H3 |
InChI Key |
PRTJBJMHOQZJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)F |
Origin of Product |
United States |
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